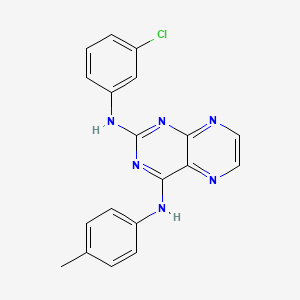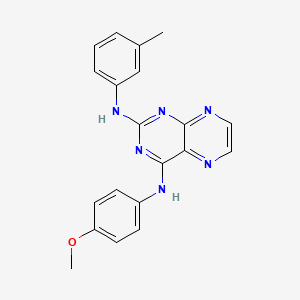
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, also known as PPMP, is an organic compound of the pteridine family. It is a colorless solid and has a molecular weight of 206.3 g/mol. PPMP is an important intermediate in the synthesis of pharmaceuticals and has been used in various scientific research applications.
科学的研究の応用
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has been used in various scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs. It has also been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics. Additionally, N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has been used in the study of the interactions between molecules, such as in the study of enzyme-substrate complexes.
作用機序
The mechanism of action of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is not completely understood. However, it is believed to act as a substrate for enzymes and as a ligand for receptors. It is also believed to interact with other molecules and enzymes, which may result in the formation of active metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine are not well understood. However, it is believed to interact with enzymes and receptors and may have an effect on the metabolism of other molecules. Additionally, N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine may have an effect on the transport of molecules across cell membranes.
実験室実験の利点と制限
The use of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is easily accomplished. Additionally, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively low-yielding compound, and its synthesis is time-consuming. Additionally, it can be difficult to control the purity of the compound, and it can be difficult to isolate the desired product.
将来の方向性
There are several possible future directions for research involving N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine. One possible direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done on the synthesis of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine and the development of more efficient and cost-effective synthesis methods. Additionally, further research could be done to investigate the potential applications of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine in drug development and other areas of medicine. Finally, further research could be done to investigate the potential use of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine in biotechnological applications, such as in the production of proteins and enzymes.
合成法
The synthesis of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is accomplished through a four-step reaction sequence. The first step involves the reaction of 4-methylphenol with piperazine in the presence of a base. The second step involves the reaction of the formed product with ethyl chloroformate and triethylamine. The third step involves the reaction of the formed product with an aqueous solution of sodium hydroxide. The fourth and final step involves the reaction of the formed product with an aqueous solution of sodium bicarbonate. The overall yield of the reaction is typically between 75-80%.
特性
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-13-3-5-14(6-4-13)21-17-15-16(20-8-7-19-15)22-18(23-17)25-11-9-24(2)10-12-25/h3-8H,9-12H2,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHKRVLHXONAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B6421159.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B6421160.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B6421164.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)
![8-(4-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6421179.png)
![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)
![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)



![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)